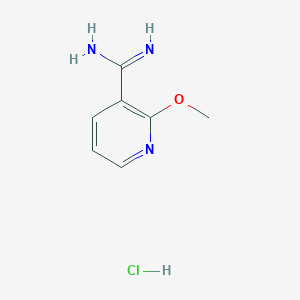
2-Methoxynicotinimidamidehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxynicotinimidamidehydrochloride is a chemical compound that belongs to the class of nicotinamide derivatives It is characterized by the presence of a methoxy group attached to the nicotinamide ring, which is further modified with an imidamide group and a hydrochloride salt
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxynicotinimidamidehydrochloride typically involves the following steps:
Starting Material: The synthesis begins with nicotinic acid, which is converted to 2-methoxynicotinic acid through a methylation reaction using methanol and a suitable catalyst.
Formation of Nicotinimidamide: The 2-methoxynicotinic acid is then reacted with ammonia or an amine to form 2-methoxynicotinimidamide.
Hydrochloride Formation: Finally, the 2-methoxynicotinimidamide is treated with hydrochloric acid to obtain the hydrochloride salt of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. The process includes:
Continuous Flow Reactors: These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to consistent product quality.
Purification Techniques: Techniques such as recrystallization and chromatography are employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methoxynicotinimidamidehydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The imidamide group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
Oxidation: 2-Hydroxynicotinimidamidehydrochloride.
Reduction: 2-Methoxynicotinamidinehydrochloride.
Substitution: Various substituted nicotinimidamide derivatives depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
2-Methoxynicotinimidamidehydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-Methoxynicotinimidamidehydrochloride involves its interaction with specific molecular targets. The compound is believed to exert its effects by:
Binding to Enzymes: It can inhibit or activate enzymes involved in metabolic pathways.
Interacting with DNA/RNA: It may bind to nucleic acids, affecting gene expression and protein synthesis.
Modulating Receptor Activity: The compound can interact with cell surface receptors, altering cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxynicotinamide: Similar structure but lacks the imidamide group.
2-Hydroxynicotinimidamidehydrochloride: Similar structure but with a hydroxyl group instead of a methoxy group.
2-Methoxynicotinamidinehydrochloride: Similar structure but with an amidine group instead of an imidamide group.
Uniqueness
2-Methoxynicotinimidamidehydrochloride is unique due to the presence of both the methoxy and imidamide groups, which confer distinct chemical properties and biological activities
Eigenschaften
Molekularformel |
C7H10ClN3O |
|---|---|
Molekulargewicht |
187.63 g/mol |
IUPAC-Name |
2-methoxypyridine-3-carboximidamide;hydrochloride |
InChI |
InChI=1S/C7H9N3O.ClH/c1-11-7-5(6(8)9)3-2-4-10-7;/h2-4H,1H3,(H3,8,9);1H |
InChI-Schlüssel |
OVYCCIASUCAGSJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC=N1)C(=N)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


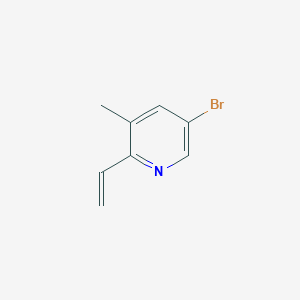
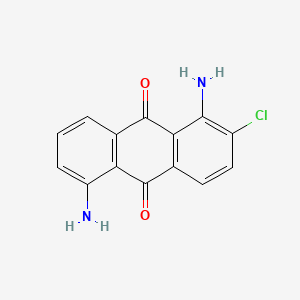
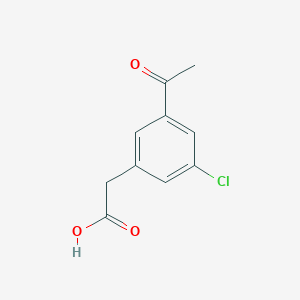
![rel-(3aR,7aS)-tert-Butyl 2-oxohexahydrooxazolo[4,5-c]pyridine-5(6H)-carboxylate](/img/structure/B13133631.png)
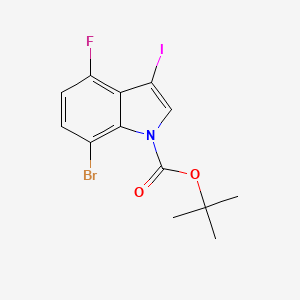
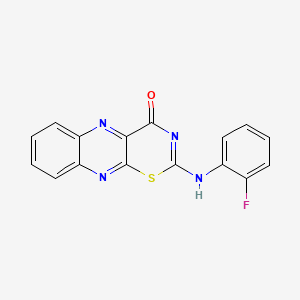
![1'-Methyl-7-(trifluoromethoxy)spiro[indoline-3,4'-piperidine]](/img/structure/B13133650.png)
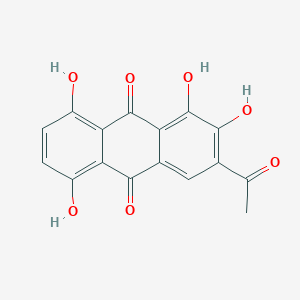

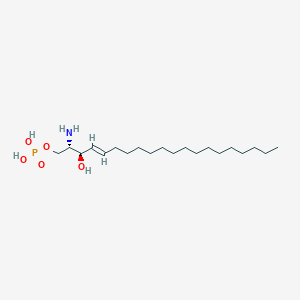
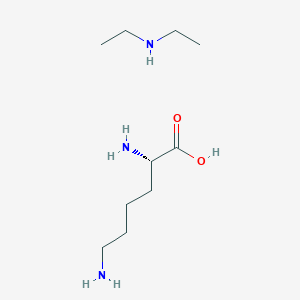
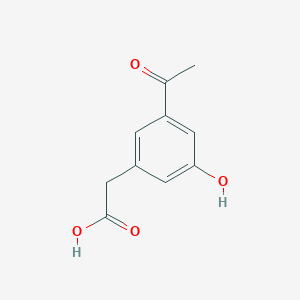

![2-Bromo-5-chlorothieno[3,2-b]thiophene](/img/structure/B13133693.png)
